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molecular formula C5H10N2O4S B8570558 3-Amino-2,2-dimethyl-4-oxoazetidine-1-sulfonic acid CAS No. 80541-93-1

3-Amino-2,2-dimethyl-4-oxoazetidine-1-sulfonic acid

Cat. No. B8570558
M. Wt: 194.21 g/mol
InChI Key: BGPSVDWRELSFFK-UHFFFAOYSA-N
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Patent
US04529698

Procedure details

A solution of 0.155 g of (±)-3-azido-4,4-dimethyl-2-oxo-1-azetidinesulfonic acid, tetrabutylammonium in 0.6 ml of methanol is hydrogenated over 10% palladium on charcoal for 20 minutes at 1 atmosphere. The catalyst is filtered off and rinsed with methylene chloride which is combined with the methanol solution. This clear solution is treated with 0.123 ml 97% formic acid. Upon addition of the acid the solution immediately becomes cloudy. After standing for 1 hour at 5° C., the solid is filtered off to yield 0.0664 g of the title compound.
Name
(±)-3-azido-4,4-dimethyl-2-oxo-1-azetidinesulfonic acid
Quantity
0.155 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[C:7]([CH3:9])([CH3:8])[N:6]([S:10]([OH:13])(=[O:12])=[O:11])[C:5]1=[O:14])=[N+]=[N-].C([N+](CCCC)(CCCC)CCCC)CCC>CO.[Pd]>[NH2:1][CH:4]1[C:7]([CH3:9])([CH3:8])[N:6]([S:10]([OH:13])(=[O:11])=[O:12])[C:5]1=[O:14]

Inputs

Step One
Name
(±)-3-azido-4,4-dimethyl-2-oxo-1-azetidinesulfonic acid
Quantity
0.155 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(C1(C)C)S(=O)(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.6 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
rinsed with methylene chloride which
ADDITION
Type
ADDITION
Details
This clear solution is treated with 0.123 ml 97% formic acid
ADDITION
Type
ADDITION
Details
Upon addition of the acid the solution immediately becomes cloudy
FILTRATION
Type
FILTRATION
Details
the solid is filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1C(N(C1(C)C)S(=O)(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.0664 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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